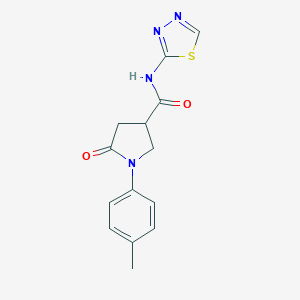
1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Wirkmechanismus
The mechanism of action of 1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide is not fully understood. However, studies have shown that this compound may exert its biological activities by inhibiting specific enzymes or proteins in the body.
Biochemical and physiological effects:
Studies have shown that 1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide may have various biochemical and physiological effects. In vitro studies have shown that this compound may inhibit the growth of cancer cells, reduce blood glucose levels, and inhibit the growth of bacteria and fungi. However, further studies are needed to confirm these findings.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide in lab experiments include its synthetic availability, low cost, and potential biological activities. However, the limitations of using this compound in lab experiments include its limited solubility in water and other solvents, potential toxicity, and lack of information on its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide. These include:
1. Further studies on the mechanism of action of this compound to understand how it exerts its biological activities.
2. Studies on the toxicity and safety of this compound in animals and humans.
3. Studies on the potential use of this compound as a therapeutic agent for cancer, diabetes, and infectious diseases.
4. Studies on the potential use of this compound as a pesticide in agriculture.
5. Studies on the synthesis of new derivatives of this compound with improved biological activities and solubility.
Conclusion:
In conclusion, 1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide is a synthetic compound that has been studied for its potential applications in various fields. The synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.
Synthesemethoden
1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide has been synthesized using different methods. One of the methods involves the reaction of 4-methylbenzoyl chloride with thiourea to form 4-methylbenzoylthiourea, which is then reacted with ethyl acetoacetate to form 1-(4-methylphenyl)-3-oxo-1,3-thiazolidine-2-carboxylic acid ethyl ester. This compound is then reacted with hydrazine hydrate to form 1-(4-methylphenyl)-5-oxo-1,2,4-triazolidine-3-carboxylic acid ethyl ester, which is then reacted with thiosemicarbazide to form 1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide has been studied for its potential applications in various fields. In the field of medicine, this compound has been studied for its potential anticancer, antidiabetic, and antimicrobial activities. In the field of agriculture, this compound has been studied for its potential use as a pesticide. In the field of material science, this compound has been studied for its potential use in the synthesis of new materials.
Eigenschaften
Produktname |
1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide |
|---|---|
Molekularformel |
C14H14N4O2S |
Molekulargewicht |
302.35 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C14H14N4O2S/c1-9-2-4-11(5-3-9)18-7-10(6-12(18)19)13(20)16-14-17-15-8-21-14/h2-5,8,10H,6-7H2,1H3,(H,16,17,20) |
InChI-Schlüssel |
PVEVEJQHSXTJHP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=CS3 |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide](/img/structure/B278588.png)
![N-[3-(butanoylamino)phenyl]-4-propoxybenzamide](/img/structure/B278590.png)
![N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B278591.png)

![4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B278599.png)
![N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B278600.png)
![3-methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B278604.png)
![3-fluoro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B278606.png)


![2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B278615.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B278616.png)
